2-Bromo-5-(methoxymethyl)thiazole

Description

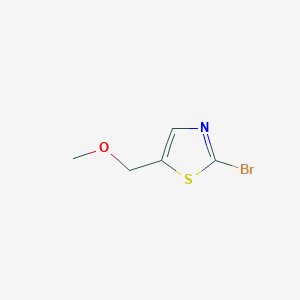

2-Bromo-5-(methoxymethyl)thiazole is a brominated thiazole derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, renowned for their versatility in medicinal chemistry and material science due to their electron-rich structure and ability to undergo diverse substitutions .

Properties

CAS No. |

687636-94-8 |

|---|---|

Molecular Formula |

C5H6BrNOS |

Molecular Weight |

208.08 g/mol |

IUPAC Name |

2-bromo-5-(methoxymethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H6BrNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 |

InChI Key |

ZUPJLZIMMUBGDT-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Thiazoles

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of 2-Bromo-5-(methoxymethyl)thiazole with analogous compounds:

*Calculated values based on structural analogs.

Key Observations :

- Reactivity : Bromine at the 2-position is a common electrophilic site for nucleophilic substitution. The electron-donating methoxymethyl group may slightly deactivate the thiazole ring compared to electron-withdrawing groups like carboxylic acid .

- Bioactivity: Amino-substituted analogs (e.g., 2-Amino-5-bromo-4-methylthiazole) exhibit enhanced hydrogen-bonding capacity, which is critical for interactions with biological targets .

This compound (Hypothetical Pathway):

Thiazole Core Formation : Condensation of thioamide derivatives with α-halo ketones or esters, a common method for thiazole synthesis .

Methoxymethyl Introduction : Post-formation functionalization via nucleophilic substitution or alkylation at the 5-position.

Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) .

Comparison with Analogs :

Physicochemical Properties

*Estimated based on substituent effects.

Preparation Methods

Diazotization and Bromination

In a representative procedure, 2-amino-thiazole-5-carbaldehyde undergoes diazotization using tert-butyl nitrite (t-BuONO) in the presence of copper(II) bromide (CuBr₂) in acetonitrile at 25°C. The reaction proceeds via the generation of a diazonium intermediate, which is subsequently brominated to yield 2-bromo-5-formylthiazole.

Key Reaction Conditions

This method avoids the use of harsh brominating agents like molecular bromine (Br₂), enhancing safety and scalability. The regioselectivity of bromination at the 2-position is attributed to the directing effect of the amino group prior to its replacement.

Reduction of 2-Bromo-5-Formylthiazole to 2-Bromo-5-(Hydroxymethyl)Thiazole

The aldehyde group at the 5-position of 2-bromo-5-formylthiazole is reduced to a hydroxymethyl group, a critical precursor for methoxymethyl functionalization.

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the thiazole ring or bromine substituent.

Optimized Protocol

-

Reagents : NaBH₄ (2 equiv), MeOH (solvent)

-

Temperature : 0°C to room temperature

-

Reaction Time : 2 hours

The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Methylation of 2-Bromo-5-(Hydroxymethyl)Thiazole

The final step involves converting the hydroxymethyl group to a methoxymethyl moiety via nucleophilic substitution.

Williamson Ether Synthesis

Methyl iodide (MeI) serves as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃).

Representative Procedure

| Parameter | Value |

|---|---|

| Reagents | MeI (1.2 equiv), K₂CO₃ (2 equiv) |

| Solvent | DMF or acetone |

| Temperature | 60°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 75–80% (estimated) |

The base deprotonates the hydroxyl group, generating an alkoxide that displaces iodide from methyl iodide. The polar aprotic solvent (e.g., DMF) facilitates SN2 kinetics.

Alternative Pathways and Considerations

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could introduce a methoxymethyl-containing boronic acid to a pre-brominated thiazole. However, the instability of methoxymethyl boronic acids and competing side reactions limit the practicality of this approach.

Challenges and Optimization Strategies

-

Regioselectivity in Bromination : Ensuring exclusive bromination at the 2-position requires careful control of reaction conditions, as competing halogenation at the 4- or 5-positions could occur under electrophilic substitution.

-

Stability of Intermediates : The hydroxymethyl intermediate is prone to oxidation, necessitating inert atmospheres and low-temperature processing.

-

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products, particularly after methylation .

Q & A

Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.